molecular formula C8H4BrFN2O2 B11859173 7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B11859173
M. Wt: 259.03 g/mol
InChI Key: MROMQLRDPRDJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its unique chemical properties.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 7-Chloro-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
  • 7-Bromo-9-chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
  • 7-Iodo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Comparison: Compared to similar compounds, 7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione exhibits unique properties due to the presence of both bromine and fluorine substituents. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

7-bromo-9-fluoropyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)8-11-6(13)2-7(14)12(8)3-4/h1,3H,2H2

InChI Key

MROMQLRDPRDJJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C(=CC(=CN2C1=O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.